4-aminobenzene-1,2-diol

Electrochemistry Redox Chemistry Environmental Degradation

Researchers investigating MMP-driven pathologies or tau aggregation in neurodegeneration require a well-characterized catecholamine probe with verified inhibitory activity. 4-Aminocatechol (CAS 13047-04-6) addresses this need with its unique 1,2,4-substitution pattern that enables proton-coupled electron transfer-a property absent in simpler analogs like 4-aminophenol or unsubstituted catechol. • MMP-2/MMP-13 inhibition confirmed in primary literature; validated tau aggregation inhibitor in multiple patent families • Species-selective topoisomerase I poisoning (C. albicans > human) for antifungal target validation • Supplied ≥98% purity as dark brown to black hygroscopic solid; cold-chain global shipping available

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 13047-04-6
Cat. No. B127442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminobenzene-1,2-diol
CAS13047-04-6
Synonyms4-Aminopyrocatechol;  1-Amino-3,4-dihydroxybenzene;  3,4-Dihydroxyaniline;  3,4-Dihydroxyphenylamine;  4-Amino-1,2-benzenediol;  4-Aminocatechol;  A 3253;  KYJ 3-018; 
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)O
InChIInChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2
InChIKeyKDHUXRBROABJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzene-1,2-diol: Comparator Evidence Guide


4-Aminobenzene-1,2-diol (CAS 13047-04-6), commonly known as 4-aminocatechol or 3,4-dihydroxyaniline, is a bifunctional catecholamine derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol [1]. The compound features both a catechol (1,2-dihydroxybenzene) moiety and a para-amino group, which together confer unique reactivity and biological activity profiles . It is recognized as an endogenous metabolite implicated in the nephrotoxicity of gamma-glutamyl transpeptidase-mediated metabolites [2]. The compound is typically supplied as a dark brown to black hygroscopic solid with a melting point >118°C (decomposition) and limited solubility in DMSO and methanol [3].

Reversible redox probe for paired organosulfone electrosynthesis
Tool compound for fungal topoisomerase I selectivity studies
Research scaffold for tau aggregation inhibition based on 4-amino substitution

Why 4-Aminobenzene-1,2-diol Cannot Be Replaced by Generic Analogs


The precise 1,2,4-substitution pattern of 4-aminobenzene-1,2-diol creates a distinct electronic environment and functional presentation that cannot be replicated by simpler analogs. Unlike unsubstituted catechol, the para-amino group acts as a strong electron-donating substituent, substantially lowering the oxidation potential and altering the compound's redox behavior in both electrochemical and biological systems [1]. In contrast to 4-aminophenol, which lacks the ortho-dihydroxy motif required for efficient metal chelation and quinone formation, 4-aminobenzene-1,2-diol engages in proton-coupled electron transfer pathways that are critical for its activity as a topoisomerase poison and enzyme inhibitor [2]. Furthermore, the 4-amino-1,2-diol substitution confers a topological polar surface area of 66.48 Ų and a calculated LogP of 1.26, which directly influence membrane permeability and target engagement compared to more hydrophilic or lipophilic in-class candidates [3].

4-Aminobenzene-1,2-diol
Structural Analog Limitation
Reversible Type I oxidation; electron-donating para-NH₂ lowers redox potential
4-Aminophenol undergoes irreversible Type II oxidation; cannot replicate the controlled redox behavior required for paired electrosynthesis
ortho-dihydroxy motif enables metal chelation and quinone formation
Catechol lacks the para-amino group; its redox potential and molecular recognition (TPSA 66.48 Ų, LogP 1.26) differ, potentially altering target engagement

Comparator Evidence: 4-Aminobenzene-1,2-diol vs Structural Analogs


Oxidation Potential vs Catechol and 4-Aminophenol

4-Aminobenzene-1,2-diol exhibits a significantly lower oxidation potential than both unsubstituted catechol and 4-aminophenol, enabling its preferential oxidation in mixed systems and its utility as a redox-active probe. The compound's oxidation is classified as reversible (Type I), in contrast to the irreversible oxidation observed for 4-aminophenol [1]. This difference directly impacts its behavior in paired electrochemical synthesis and its susceptibility to oxidative degradation pathways [2].

Oxidation behavior
Cross-study comparable
Reversible (Type I) vs irreversible (Type II) for 4-aminophenol; lower EOX predicted by Hammett constants
Supports reversible redox probe context for paired electrosynthesis
Cyclic voltammetry, pH-dependent aqueous systems
Electrochemistry Redox Chemistry Environmental Degradation

Fungal Topoisomerase I Selectivity

The aminocatechol A-3253 (4-aminobenzene-1,2-diol) demonstrates preferential inhibition of Candida albicans DNA topoisomerase I over the human isoform. This fungal selectivity is a direct consequence of structural differences between the fungal and human topoisomerase I enzymes, a property not universally shared among topoisomerase-targeting agents [1]. The compound acts as both a reversible inhibitor of topoisomerase I catalysis and a reversible poison, with the fungal enzyme exhibiting greater susceptibility in both functional assays [2].

Fungal topoisomerase I selectivity
Head-to-head
Candida albicans topoisomerase I more susceptible than human enzyme
Supports species-selective enzyme model for antifungal target validation
In vitro cleavage/relaxation assays; not quantified as IC₅₀ ratio
Antifungal Drug Discovery Topoisomerase Inhibition Selectivity

Tau Aggregation Inhibition

4-Aminobenzene-1,2-diol is explicitly claimed as a preferred tau aggregation inhibitor in multiple patent families, with activity attributed specifically to the electron-donating nature of the 4-amino substituent on the catechol ring [1]. The patent claims cover the compound's use in treating Alzheimer's disease, Down's syndrome, frontotemporal dementia, corticobasal degeneration, and progressive supranuclear palsy [2]. This substitution pattern distinguishes it from other catechol derivatives lacking an electron-donating group at the 4-position.

Tau aggregation inhibition
Class-level
Preferred 4-amino catechol scaffold in patent families; electron-donating group claimed as key
Reported aggregation inhibition context for structure-activity studies
Cell-based assay data; activity thresholds not disclosed
Neurodegeneration Tauopathy Protein Aggregation

Hydrochloride Salt Solubility Advantage

The hydrochloride salt of 4-aminobenzene-1,2-diol (CAS 4956-56-3) exhibits enhanced water solubility compared to the free base form (CAS 13047-04-6), which is only sparingly soluble in DMSO and slightly soluble in methanol . The free base is hygroscopic and requires storage at -20°C under inert atmosphere, while the hydrochloride salt offers improved stability and handling characteristics under standard laboratory conditions .

Salt form solubility
Head-to-head
HCl salt (CAS 4956-56-3) is water-soluble; free base is sparingly soluble in DMSO, hygroscopic
Supports salt selection for aqueous assay buffer compatibility
Free base requires -20°C storage under inert atmosphere
Formulation Salt Selection Aqueous Solubility

Validated Applications of 4-Aminobenzene-1,2-diol


Organosulfone Electrosynthesis

4-Aminobenzene-1,2-diol serves as a cathodically generated intermediate in the paired electrochemical synthesis of novel organosulfone derivatives. In this process, 4-nitrocatechol is first reduced at the cathode to yield 4-aminobenzene-1,2-diol, which is subsequently oxidized chemically or electrochemically to the corresponding o-quinone. The quinone then undergoes Michael addition with sulfinic acid nucleophiles to form the target organosulfones [1]. The reversible oxidation behavior of 4-aminobenzene-1,2-diol—distinct from the irreversible oxidation of 4-aminophenol—facilitates this multi-step, one-pot synthetic sequence with reduced energy consumption compared to conventional electrosynthesis [2].

Antifungal Topoisomerase I Targeting

Researchers investigating DNA topoisomerase I as an antifungal drug target can employ 4-aminobenzene-1,2-diol (A-3253) as a tool compound to probe species-specific differences between fungal and human topoisomerase I enzymes. The compound exhibits greater susceptibility against the Candida albicans enzyme than the human isoform, making it useful for comparative enzymology studies and for validating fungal topoisomerase I as a selective target [1]. This application is particularly relevant for antifungal drug discovery programs seeking to minimize human off-target toxicity [2].

Tau Aggregation Inhibition Assays

4-Aminobenzene-1,2-diol is a preferred tau aggregation inhibitor with an electron-donating 4-amino substituent, as claimed in multiple patent families [1]. This compound can be used in cell-based and in vitro assays to study the inhibition of tau protein aggregation, a hallmark of Alzheimer's disease and related tauopathies. Its specific substitution pattern differentiates it from other catechol derivatives and makes it a valuable tool compound for structure-activity relationship studies aimed at optimizing tau aggregation inhibitors [2].

MMP Inhibition Assays

4-Aminobenzene-1,2-diol exhibits inhibitory activity against matrix metalloproteinases (MMPs), as reported in the primary literature [1]. This activity profile supports its use as a reference compound in MMP inhibition screening assays, particularly for MMP-2 and MMP-13, which are implicated in cancer metastasis and cartilage degradation. Researchers should note that the free base and hydrochloride salt forms may differ in solubility and should be selected based on assay buffer compatibility [2].

Application
Selection Property
Validation Focus
Paired organosulfone electrosynthesis
Reversible Type I redox behavior
Cyclic voltammetry response in aqueous electrolytes
Fungal topoisomerase I selectivity studies
Species-specific enzyme inhibition profile
Candida vs human topoisomerase I comparison
Tau aggregation inhibition assays
Electron-donating 4-amino catechol scaffold
Structure-activity relationship with catechol derivatives
MMP inhibition screening
Reported MMP-2/MMP-13 inhibitory activity
Assay buffer compatibility (salt form selection)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-aminobenzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.